molecular formula C14H13F3N4O B2654013 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole CAS No. 2034249-80-2

2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2654013
CAS No.: 2034249-80-2
M. Wt: 310.28
InChI Key: BISIQUVIYHTKJX-UHFFFAOYSA-N
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Description

2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an alkyne and an azide to form the triazole ring . The pyrrolidine ring can be introduced through a series of reactions involving the appropriate starting materials and reagents. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups.

    Trifluoromethylated Compounds: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is unique due to its specific combination of a triazole ring, a pyrrolidine ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(triazol-2-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-8-5-12(9-20)21-18-6-7-19-21/h1-4,6-7,12H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIQUVIYHTKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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